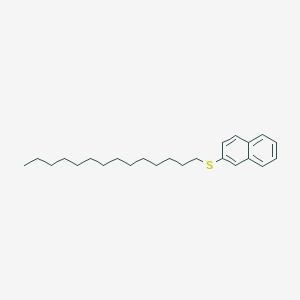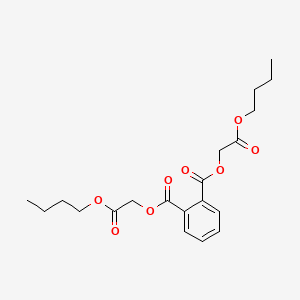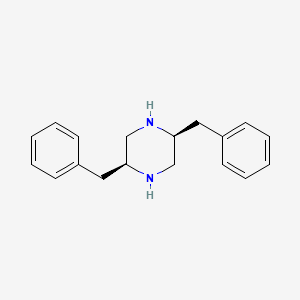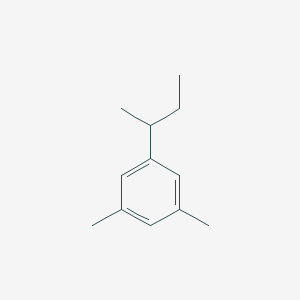
2-(Tetradecylsulfanyl)naphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Tetradecylsulfanyl)naphthalene is an organic compound that belongs to the class of naphthalene derivatives Naphthalene itself is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Tetradecylsulfanyl)naphthalene typically involves the introduction of a tetradecylsulfanyl group to the naphthalene core. One common method is the reaction of naphthalene with tetradecylthiol in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This could include continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
化学反応の分析
Types of Reactions: 2-(Tetradecylsulfanyl)naphthalene can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the tetradecylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfur group, reverting to naphthalene.
Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Typical conditions involve the use of strong acids or bases, depending on the desired substitution.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Naphthalene.
Substitution: Various substituted naphthalene derivatives.
科学的研究の応用
2-(Tetradecylsulfanyl)naphthalene has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2-(Tetradecylsulfanyl)naphthalene largely depends on its chemical interactions with other molecules. The tetradecylsulfanyl group can interact with biological membranes, potentially disrupting their structure and function. This interaction can lead to antimicrobial effects by compromising the integrity of microbial cell membranes.
類似化合物との比較
2-Naphthol: A naphthalene derivative with a hydroxyl group at the 2-position, known for its use in dye production and as an intermediate in organic synthesis.
2-Naphthalenesulfonic acid: Contains a sulfonic acid group at the 2-position, used in the production of dyes and as a surfactant.
2,6-Di-tert-butyl-naphthalene: A naphthalene derivative with tert-butyl groups, used as an antioxidant in lubricants and fuels.
Uniqueness: 2-(Tetradecylsulfanyl)naphthalene is unique due to the presence of the long tetradecylsulfanyl chain, which imparts distinct hydrophobic properties and potential for membrane interactions. This makes it particularly interesting for applications in drug delivery and antimicrobial research.
特性
CAS番号 |
5060-69-5 |
|---|---|
分子式 |
C24H36S |
分子量 |
356.6 g/mol |
IUPAC名 |
2-tetradecylsulfanylnaphthalene |
InChI |
InChI=1S/C24H36S/c1-2-3-4-5-6-7-8-9-10-11-12-15-20-25-24-19-18-22-16-13-14-17-23(22)21-24/h13-14,16-19,21H,2-12,15,20H2,1H3 |
InChIキー |
VTJGQFISEHHPRL-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCSC1=CC2=CC=CC=C2C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3S)-4-hydroxy-6-methoxyspiro[1,2-dihydroindene-3,4'-cyclohex-2-ene]-1'-one](/img/structure/B14747688.png)





![Thieno[2,3-c]quinoline](/img/structure/B14747715.png)


![[30]Annulene](/img/structure/B14747734.png)


![Bicyclo[2.2.2]octane, 2,3-epoxy-](/img/structure/B14747761.png)

